molecular formula C13H11N3O3S B076279 1-(2-Hydroxy-5-nitrophenyl)-3-phenylthiourea CAS No. 13528-21-7

1-(2-Hydroxy-5-nitrophenyl)-3-phenylthiourea

Cat. No. B076279
CAS RN: 13528-21-7
M. Wt: 289.31 g/mol
InChI Key: ZKFLJXAZHSLWDS-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-nitrophenyl)-3-phenylthiourea, commonly known as HNTU, is a thiourea derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HNTU has been extensively studied for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of HNTU is not well understood. However, studies suggest that HNTU exerts its biological activities by interacting with specific cellular targets. For example, HNTU has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. Similarly, HNTU has been reported to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
HNTU has been shown to exhibit diverse biochemical and physiological effects. It has been reported to inhibit the growth of several bacterial and fungal strains by disrupting their cellular processes. HNTU has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, HNTU has been reported to induce apoptosis in cancer cells by activating specific signaling pathways.

Advantages and Limitations for Lab Experiments

HNTU has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, HNTU exhibits potent biological activities at low concentrations, making it an ideal candidate for further optimization. However, HNTU has several limitations for lab experiments. It has poor solubility in water, making it difficult to work with in aqueous solutions. Additionally, HNTU exhibits low stability under certain conditions, such as high temperatures and acidic pH, which can limit its use in certain experiments.

Future Directions

For the study of HNTU include further optimization of the synthesis method, elucidation of its mechanism of action, exploration of its potential therapeutic applications, and development of HNTU analogs with improved solubility and stability.

Synthesis Methods

The synthesis of HNTU involves the reaction of 2-hydroxy-5-nitrobenzenesulfonyl chloride with phenylthiourea in the presence of a base. The reaction proceeds via the formation of an intermediate sulfonamide, which is then converted to HNTU by the addition of a strong base. The yield of HNTU can be improved by optimizing the reaction conditions, including the choice of solvent, temperature, and reaction time.

Scientific Research Applications

HNTU has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antimicrobial activity against a variety of bacterial and fungal strains. HNTU has also been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, HNTU has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.

properties

CAS RN

13528-21-7

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

1-(2-hydroxy-5-nitrophenyl)-3-phenylthiourea

InChI

InChI=1S/C13H11N3O3S/c17-12-7-6-10(16(18)19)8-11(12)15-13(20)14-9-4-2-1-3-5-9/h1-8,17H,(H2,14,15,20)

InChI Key

ZKFLJXAZHSLWDS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])O

Other CAS RN

13528-21-7

Origin of Product

United States

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